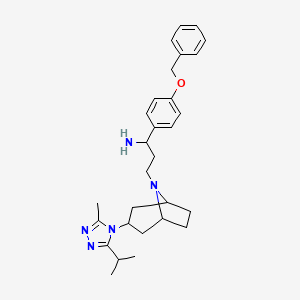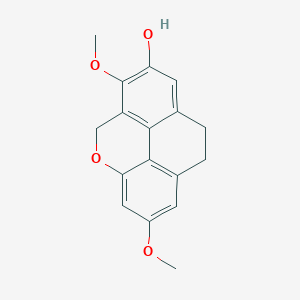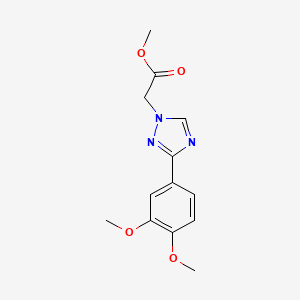
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH est un peptide complexe composé de plusieurs acides aminés. Décomposons sa structure :
H : Représente l’atome d’hydrogène de l’extrémité N-terminale.
DL-Lys : Se réfère à l’acide aminé lysine, qui contient à la fois les énantiomères D et L.
DL-Glu : Signifie l’acide glutamique, encore une fois avec les formes D et L.
DL-Ala : Représente l’alanine, encore une fois avec les deux énantiomères.
DL-Glu : Un autre résidu d’acide glutamique.
OH : Indique le groupe hydroxyle de l’extrémité C-terminale.
Ce composé est fascinant en raison de sa complexité chirale, car il incorpore à la fois des acides aminés D et L. Maintenant, explorons ses méthodes de préparation, ses réactions chimiques, ses applications scientifiques, son mécanisme d’action et ses comparaisons avec des composés similaires.
Méthodes De Préparation
Les voies de synthèse de H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH impliquent le couplage des acides aminés individuels de manière progressive. Ces réactions se produisent généralement en solution ou en synthèse peptidique en phase solide. Les conditions de réaction spécifiques dépendent des groupes protecteurs utilisés pour chaque chaîne latérale d’acide aminé. Les méthodes de production industrielle peuvent impliquer la synthèse en phase solide à grande échelle ou des processus de fermentation.
Analyse Des Réactions Chimiques
Types de réactions :
Réactions de couplage : Utilisées pour lier les acides aminés ensemble. Les agents de couplage courants comprennent les carbodiimides (par exemple, EDC) et le HOBt.
Réactions de déprotection : Élimination des groupes protecteurs des chaînes latérales pendant l’assemblage des peptides.
Purification : Des techniques telles que la CLHP ou la chromatographie préparative sont utilisées pour isoler le peptide souhaité.
Agents de couplage : EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).
Agents de déprotection : TFA (acide trifluoroacétique), TMSBr (bromure de triméthylsilyle).
Purification : CLHP en phase inverse, chromatographie préparative.
Produits principaux : Le produit final est H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH, un peptide avec une séquence spécifique d’acides aminés.
4. Applications de la recherche scientifique
Biochimie : Étude des interactions protéine-protéine, de la liaison enzyme-substrat et des voies de signalisation cellulaire.
Médecine : Applications thérapeutiques potentielles, telles que les peptides antimicrobiens ou les systèmes d’administration de médicaments.
Industrie : Matériaux à base de peptides, diagnostics et biotechnologie.
Applications De Recherche Scientifique
Biochemistry: Investigating protein-protein interactions, enzyme-substrate binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Peptide-based materials, diagnostics, and biotechnology.
Mécanisme D'action
Le mécanisme d’action du composé dépend de son contexte spécifique. Il pourrait interagir avec des récepteurs, des enzymes ou d’autres biomolécules, affectant les processus cellulaires. Des recherches supplémentaires sont nécessaires pour élucider son mode d’action précis.
Comparaison Avec Des Composés Similaires
Bien que H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH soit unique en raison de sa complexité chirale, des composés similaires comprennent d’autres peptides avec des séquences d’acides aminés diverses. Des exemples incluent les peptides linéaires ou cycliques, les peptides antimicrobiens et les molécules bioactives.
Propriétés
Numéro CAS |
6693-54-5 |
|---|---|
Formule moléculaire |
C24H40N6O12 |
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
2-[2-[[4-carboxy-2-[[4-carboxy-2-(2,6-diaminohexanoylamino)butanoyl]amino]butanoyl]amino]propanoylamino]pentanedioic acid |
InChI |
InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42) |
Clé InChI |
JXJLTZQPTPRSOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)







![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)


![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)

